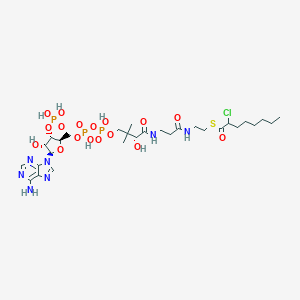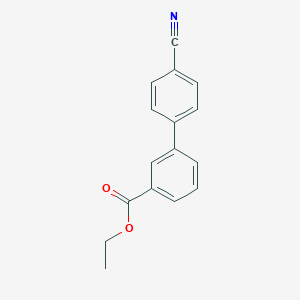
N-(5-甲基-3-异恶唑基)苯磺酰胺
概述
描述
N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a chemical compound with the molecular formula C10H10N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzenesulfonamide group attached to a 5-methyl-1,2-oxazole ring, which contributes to its unique chemical properties and reactivity .
科学研究应用
N-(5-methyl-3-isoxazolyl)benzenesulfonamide has a wide range of applications in scientific research:
作用机制
Target of Action
N-(5-methyl-3-isoxazolyl)benzenesulfonamide, also known as N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and reproduction of bacteria .
Mode of Action
The compound acts as a sulfonamide antibiotic . It inhibits the synthesis of dihydrofolic acid by blocking the enzyme dihydropteroate synthase . This inhibition prevents the production of folic acid in prokaryotes, thereby disrupting their growth and reproduction .
Biochemical Pathways
The primary biochemical pathway affected by N-(5-methyl-3-isoxazolyl)benzenesulfonamide is the folic acid synthesis pathway in prokaryotes . By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydrofolic acid, a precursor to folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides and certain amino acids, which are essential for bacterial growth and reproduction .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of folic acid synthesis by N-(5-methyl-3-isoxazolyl)benzenesulfonamide leads to a deficiency of nucleotides and certain amino acids in bacteria . This deficiency disrupts bacterial growth and reproduction, resulting in a bacteriostatic effect . The compound has an antimicrobial spectrum that includes both Gram-positive and Gram-negative bacteria, as well as Chlamydia .
Action Environment
The action of N-(5-methyl-3-isoxazolyl)benzenesulfonamide can be influenced by environmental factors. For instance, its solubility in water and various organic solvents may affect its bioavailability and efficacy. Additionally, the compound should be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability.
生化分析
Biochemical Properties
N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a sulfonamide antibiotic that blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . This compound interferes with the synthesis of nucleic acids in sensitive microorganisms by blocking the conversion of p-aminobenzoic acid to the co-enzyme dihydrofolic acid .
Cellular Effects
The effects of N-(5-methyl-3-isoxazolyl)benzenesulfonamide on cells are primarily due to its inhibition of folic acid synthesis. This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
N-(5-methyl-3-isoxazolyl)benzenesulfonamide exerts its effects at the molecular level by competitively inhibiting the enzyme dihydropteroate synthase in the folic acid synthesis pathway . This prevents the formation of dihydrofolic acid, a crucial component for bacterial growth .
Metabolic Pathways
N-(5-methyl-3-isoxazolyl)benzenesulfonamide is involved in the folic acid synthesis pathway, where it interacts with the enzyme dihydropteroate synthase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(5-methyl-3-isoxazolyl)benzenesulfonamide .
化学反应分析
Types of Reactions
N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N-(5-methyl-3-isoxazolyl)benzenesulfonamide. These products have their own unique applications in various fields .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.
N-(5-methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide: A derivative with a nitro group that exhibits different reactivity and applications.
4-hydroxy-N-(5-methyl-3-isoxazolyl)benzenesulfonamide: A hydroxylated version with distinct chemical properties.
Uniqueness
N-(5-methyl-3-isoxazolyl)benzenesulfonamide stands out due to its unique combination of the oxazole and sulfonamide groups, which confer specific reactivity and biological activity.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUDFDMVUDDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017800 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-79-7 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?
A1: N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O3S. Its molecular weight is 238.27 g/mol. While specific spectroscopic data wasn't detailed in the provided research, similar compounds were analyzed using IR, 1H and 13C NMR, and mass spectrometry []. This indicates that these techniques are valuable for characterizing this class of compounds.
Q2: How does the structure of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide relate to its biological activity?
A2: Research suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be modified to generate diverse derivatives. Studies focusing on Structure-Activity Relationship (SAR) reveal that the introduction of specific chemical groups, like halogens or hydroxyl groups, at particular positions on the benzene ring can significantly influence the compound's antibacterial and antifungal activity []. Additionally, the formation of Schiff bases by reacting the sulfonamide group with aldehydes can further enhance these activities [].
Q3: What is known about the immunogenicity and immunological responses associated with N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?
A3: Studies on a related compound, sulfamethoxazole (SMX), have provided valuable insights into the potential immunogenicity of this class of sulfonamides. Specifically, research has demonstrated that the nitroso metabolite of SMX (SMX-NO) can covalently bind to proteins, forming adducts that trigger immune responses in vivo []. This finding suggests that N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide and its metabolites might also possess the capacity to elicit immune responses, a crucial consideration for its potential therapeutic applications.
Q4: Are there any analytical methods and techniques specific to characterizing and quantifying N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?
A4: While specific details regarding analytical methods for this particular compound were not outlined in the provided research, similar sulfonamide derivatives have been successfully characterized using a combination of techniques, including X-ray diffraction, elemental analysis (CHN analysis), and various spectroscopic methods [, ]. These findings highlight the importance of employing a multi-faceted analytical approach for the comprehensive characterization and quantification of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide.
Q5: What research infrastructure and resources are crucial for further investigations into N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?
A5: Advancements in the understanding and application of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide necessitate access to a sophisticated research infrastructure. Essential resources include advanced analytical instrumentation like NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural elucidation and compound characterization []. Furthermore, well-equipped laboratories with capabilities for organic synthesis, cell culture, and in vivo studies are vital for exploring the compound's therapeutic potential and investigating its interactions with biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
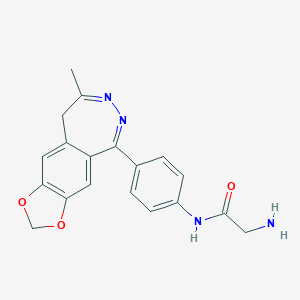
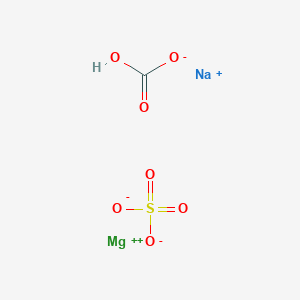
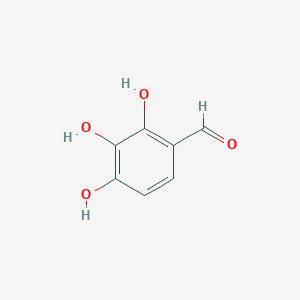
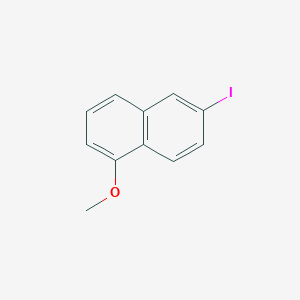
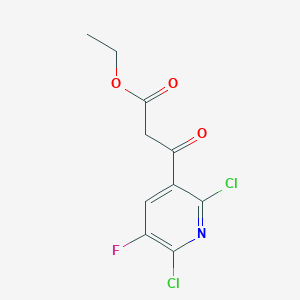

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)

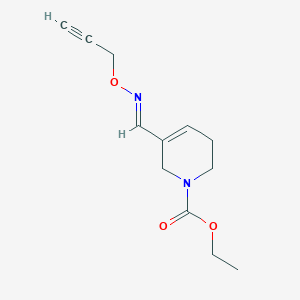
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
